5-Phenoxy-3-(trifluoromethyl)-1-benzofuran
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Overview
Description
5-(Benzyloxy)-3-(trifluoromethyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-3-(trifluoromethyl)benzofuran typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves trifluoromethylation reactions, which can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Benzyloxy Substitution: The benzyloxy group can be introduced through nucleophilic substitution reactions using benzyl alcohol derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases are employed depending on the desired substitution.
Major Products:
Scientific Research Applications
5-(Benzyloxy)-3-(trifluoromethyl)benzofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 5-(Benzyloxy)-2-(trifluoromethyl)benzofuran
- 5-(Methoxy)-3-(trifluoromethyl)benzofuran
- 5-(Benzyloxy)-3-(difluoromethyl)benzofuran
Comparison: Compared to these similar compounds, 5-(Benzyloxy)-3-(trifluoromethyl)benzofuran is unique due to its specific substitution pattern, which influences its chemical properties and biological activity. The trifluoromethyl group at the 3-position enhances its stability and lipophilicity, while the benzyloxy group at the 5-position contributes to its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C15H9F3O2 |
---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
5-phenoxy-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C15H9F3O2/c16-15(17,18)13-9-19-14-7-6-11(8-12(13)14)20-10-4-2-1-3-5-10/h1-9H |
InChI Key |
SACFMJAQFUWCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)OC=C3C(F)(F)F |
Origin of Product |
United States |
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